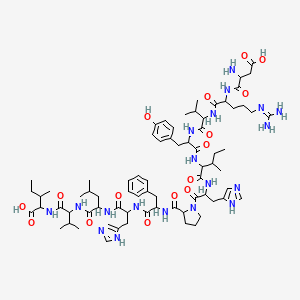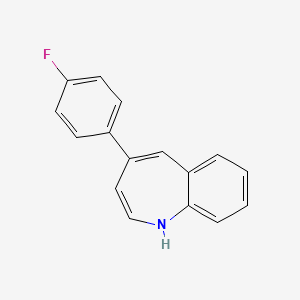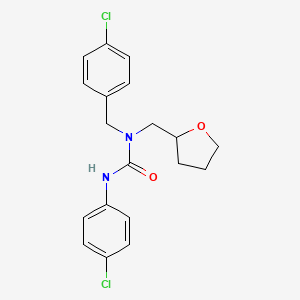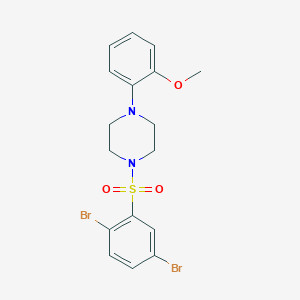![molecular formula C7H9Cl B12116105 5-Chlorobicyclo[2.2.1]hept-2-ene CAS No. 4313-36-4](/img/structure/B12116105.png)
5-Chlorobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C7H9Cl. It is a derivative of norbornene, where a chlorine atom is substituted at the sixth position. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorobicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the chlorination of norbornene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include a solvent like carbon tetrachloride and are carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of 6-chlorobicyclo[2.2.1]hept-2-ene may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[2.2.1]heptane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted norbornene derivatives.
Oxidation: Formation of epoxides and other oxygenated products.
Reduction: Formation of bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
6-Chlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The strained bicyclic structure makes it highly reactive in ring-opening reactions, particularly in the presence of catalysts such as tungsten or molybdenum complexes. These reactions lead to the formation of polymers and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
Endo-5-chlorobicyclo[2.2.1]hept-2-ene: A stereoisomer with different spatial arrangement of atoms.
Exo-5-chlorobicyclo[2.2.1]hept-2-ene: Another stereoisomer with distinct reactivity and properties.
Properties
CAS No. |
4313-36-4 |
|---|---|
Molecular Formula |
C7H9Cl |
Molecular Weight |
128.60 g/mol |
IUPAC Name |
5-chlorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Cl/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI Key |
PSCJIEZOAFAQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, N-2-benzothiazolyl-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12116029.png)
![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![6,6-dimethyl-9-(3-methylthiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12116038.png)
![4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid](/img/structure/B12116046.png)


![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)

![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12116078.png)

![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)



